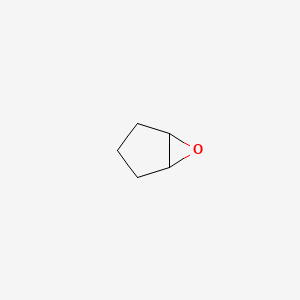

Cyclopentene oxide

Overview

Description

Cyclopentene oxide is used to prepare beta-amino alcohols by reacting with aromatic amines using bismuth trichloride as a catalyst .

Synthesis Analysis

The liquid-phase epoxidation of cyclopentene was performed in the Ti-zeolite/H2O2 catalytic system for the clean synthesis of cyclopentene oxide . Another study demonstrated that a highly active and selective catalyst for the H2O2-mediated cyclopentene epoxidation could be obtained by concurrently generating mesopore and extinguishing the unfavorable defective hydroxyl groups through the simple hydrothermal treatment of the conventional TS-1 zeolite with a mixed base/salt solution .

Molecular Structure Analysis

Cyclopentene oxide is a chiral molecule with a molecular weight of 84.12 .

Chemical Reactions Analysis

Cyclopentene oxide can undergo various chemical reactions. For instance, it can react with aromatic amines to produce beta-amino alcohols . It can also participate in ring-opening reactions .

Physical And Chemical Properties Analysis

Cyclopentene oxide is a clear, colorless liquid at room temperature and pressure, characterized by a sharp, sweet smell .

Scientific Research Applications

Synthesis of Beta-Amino Alcohols

Cyclopentene oxide is utilized in the synthesis of beta-amino alcohols, which are valuable intermediates in pharmaceuticals and agrochemicals. This synthesis often involves a reaction with aromatic amines using bismuth trichloride as a catalyst .

Production of Disinfectants

It serves as a precursor in the production of cyclopentyl phenol, a compound used in disinfectants, showcasing its importance in public health and sanitation applications .

Plastics Manufacturing

As a monomer, cyclopentene oxide contributes to the production of various plastics, highlighting its role in the polymer industry .

Chemical Syntheses

This compound is involved in diverse chemical syntheses, indicating its versatility as a reagent in organic chemistry .

Catalytic Oxidation

Cyclopentene oxide is a product of selective catalytic oxidation processes, used to convert cyclopentene to oxygen-containing compounds like glutaraldehyde and cyclopentanone, which have industrial and synthetic applications .

Enzymatic Research

In enzymatic research, cyclopentene oxide is used to study the catalytic mechanisms of enzymes like limonene epoxide hydrolase (LEH), which plays a role in stereoselective transformations—a crucial aspect of medicinal chemistry .

Safety And Hazards

Future Directions

Future research could focus on developing efficient heterogeneous catalysts for cyclic olefins epoxidation, which is highly attractive for meeting the growing need for various cyclic epoxides . Another interesting direction could be the exploration of new applications of cyclopentene oxide in the synthesis of other organic compounds .

properties

IUPAC Name |

6-oxabicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-4-5(3-1)6-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEZBVHHZQAEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861845 | |

| Record name | 6-Oxabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | 1,2-Epoxycyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cyclopentene oxide | |

CAS RN |

285-67-6 | |

| Record name | Cyclopentene, oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=285-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Oxabicyclo[3.1.0]hexane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Oxabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-epoxycyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-EPOXYCYCLOPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of cyclopentene oxide?

A1: Cyclopentene oxide has the molecular formula C5H8O and a molecular weight of 84.12 g/mol.

Q2: What spectroscopic techniques are useful for characterizing cyclopentene oxide?

A2: Several techniques have been employed to study cyclopentene oxide, including:

- Fourier Transform Microwave (FTMW) Spectroscopy: Used to determine rotational constants and structural information, including the conformation of cyclopentene oxide and its van der Waals complexes with argon. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and stereochemistry of cyclopentene oxide and its derivatives. [, , ]

- Infrared (IR) Spectroscopy: Useful for identifying functional groups and studying vibrational modes, including those associated with ring inversion. []

Q3: How is cyclopentene oxide utilized in polymer synthesis?

A3: Cyclopentene oxide is a valuable monomer for synthesizing poly(cyclopentene carbonate) (PCPC) through copolymerization with carbon dioxide (CO2). [, , ] This process offers a potential route to sustainable and recyclable polymers.

Q4: What types of catalysts are effective for the copolymerization of cyclopentene oxide and CO2?

A4: Various catalysts have been explored for this copolymerization, including:

- Bifunctional (salen)Cr(III) and (salen)Co(III) catalysts: These catalysts show high selectivity for PCPC formation, allowing for controlled synthesis of narrowly distributed polymers. []

- Dinuclear zinc-AzePhenol catalysts: These catalysts have demonstrated exceptional performance, yielding PCPC with high enantioselectivity (>99%) under mild conditions. []

- Organoboron catalysts: These metal-free catalysts exhibit high efficiency for both PCPC synthesis and depolymerization, offering a greener alternative. []

Q5: How does the depolymerization of PCPC occur?

A5: PCPC demonstrates unique depolymerization behavior compared to other polycarbonates. Treatment with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), leads to the formation of cyclopentene oxide and cis-cyclopentene carbonate. [] Computational studies suggest that the free energy barrier for epoxide formation is lower than that of cyclic carbonate formation, explaining the preferential depolymerization to cyclopentene oxide. []

Q6: Are there other notable reactions involving cyclopentene oxide?

A6: Yes, cyclopentene oxide participates in several other important reactions:

- Ring-Opening Reactions: Cyclopentene oxide undergoes ring-opening reactions with various nucleophiles, such as amines and halides, often in the presence of catalysts. These reactions provide access to valuable chiral building blocks for organic synthesis. [, , , , ]

- Rearrangement Reactions: Under appropriate conditions, cyclopentene oxide can undergo rearrangements, such as the base-induced isomerization to cyclopentenol. [, ] These rearrangements can be influenced by factors like ring strain and the nature of the base used.

Q7: How has computational chemistry contributed to understanding cyclopentene oxide reactivity?

A7: Computational methods, like density functional theory (DFT), have been instrumental in elucidating the reaction mechanisms and energetics of cyclopentene oxide transformations. [, ] These calculations provide valuable insights into factors governing regioselectivity and enantioselectivity in reactions like copolymerization and ring-opening.

Q8: How do structural modifications of catalysts affect the enantioselectivity of cyclopentene oxide ring-opening?

A8: Studies have shown that structural features of catalysts significantly impact enantioselectivity:

- Ligand Design: Modifying the ligand structure in (salen)CrCl catalysts influences the steric and electronic environment around the metal center, directly affecting enantioselectivity during epoxide ring-opening. [, ]

- Dendritic Effects: Immobilizing (salen)CrIII complexes on hyperbranched polyglycerol supports leads to a positive dendritic effect, enhancing both reaction rate and enantioselectivity. []

Q9: What are the environmental considerations regarding cyclopentene oxide and its polymers?

A9: The chemical recyclability of PCPC to cyclopentene oxide and CO2 presents a promising avenue for minimizing plastic waste and promoting a circular economy. [, ] Further research into efficient depolymerization methods and life cycle assessments will be crucial for evaluating the environmental impact of cyclopentene oxide-based materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(diethylamino)methyl]-2-furoate](/img/structure/B1362358.png)

![2-[[(4-tert-butylbenzoyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362361.png)